molecular formula C8H15ClO B15255726 3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene

3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene

Cat. No.: B15255726
M. Wt: 162.66 g/mol
InChI Key: ATTNZEYCAWJUQG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a methyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methyl-1-pentene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives like 3-(methoxymethyl)-5-methoxy-3-methylpent-1-ene.

    Oxidation: Formation of 3-(chloromethyl)-5-methoxy-3-methylpentanal or 3-(chloromethyl)-5-methoxy-3-methylpentanoic acid.

    Addition: Formation of dihalogenated or hydrogenated products.

Scientific Research Applications

3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene involves its interaction with various molecular targetsThe methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(chloromethyl)-5-methoxy-3-methylpent-1-ene

InChI

InChI=1S/C8H15ClO/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3

InChI Key

ATTNZEYCAWJUQG-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)(CCl)C=C

Origin of Product

United States

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